molecular formula C6H8F5I B1314834 6-Iodo-1,1,1,2,2-pentafluorohexane CAS No. 344452-10-4

6-Iodo-1,1,1,2,2-pentafluorohexane

Cat. No.: B1314834
CAS No.: 344452-10-4
M. Wt: 302.02 g/mol
InChI Key: LGOVMEORCBKCPY-UHFFFAOYSA-N
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Description

6-Iodo-1,1,1,2,2-pentafluorohexane is a halogenated hydrocarbon with the molecular formula C6H8F5I. It is a colorless liquid that belongs to the class of compounds known as halogenated alkanes. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane typically involves the halogenation of hexane derivatives. One common method is the iodination of 1,1,1,2,2-pentafluorohexane using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,1,1,2,2-pentafluorohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form hexane derivatives with fewer halogen atoms.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and thiol derivatives of pentafluorohexane.

    Reduction Reactions: Products include partially or fully dehalogenated hexane derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

6-Iodo-1,1,1,2,2-pentafluorohexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used as a probe to study biological processes involving halogenated hydrocarbons.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Iodo-1,1,1,2,2-pentafluorohexane involves its interaction with various molecular targets. The presence of iodine and fluorine atoms allows the compound to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2-Pentafluorohexane: Lacks the iodine atom, making it less reactive in substitution reactions.

    6-Bromo-1,1,1,2,2-pentafluorohexane: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

    6-Chloro-1,1,1,2,2-pentafluorohexane: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

6-Iodo-1,1,1,2,2-pentafluorohexane is unique due to the presence of both iodine and fluorine atoms. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5I/c7-5(8,6(9,10)11)3-1-2-4-12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOVMEORCBKCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475886
Record name 1,1,1,2,2-pentafluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344452-10-4
Record name 1,1,1,2,2-pentafluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-1,1,1,2,2-pentafluorohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium iodide (168 g, 1.12 mol) was added to a solution of 1-methanesulfonyloxy-5,5,6,6,6-pentafluorohexane (101 g, 373.77 mmol) in acetone (2000 ml), followed by heating under reflux for 12 hours. Water was added to the reaction mixture, which was then extracted twice with ether. The combined organic layers were washed with 1% aqueous sodium thiosulfate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: pentane) to give 1-iodo-5,5,6,6,6-pentafluorohexane (93.6 g, Yield 83%).
Quantity
168 g
Type
reactant
Reaction Step One
Name
1-methanesulfonyloxy-5,5,6,6,6-pentafluorohexane
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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